2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(4-piperidin-4-ylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOBOFAOAPCDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride typically involves the reaction of 4-(Piperidin-4-yl)benzaldehyde with a suitable acetic acid derivative under acidic conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 PROTAC Development
One of the primary applications of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The compound serves as a semi-flexible linker that connects a ligand for the target protein and an E3 ligase ligand, facilitating targeted protein degradation. This application is particularly promising for treating diseases like cancer, where unwanted proteins contribute to disease progression .
1.2 Anticancer Research
Recent studies have highlighted the potential of piperidine derivatives, including 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride, in enhancing the efficacy of anticancer therapies. For instance, research indicates that compounds with piperidine structures can sensitize tumor cells to Akt inhibitors, which are used in cancer therapies. This sensitization occurs with minimal cytotoxicity to non-cancerous cells, making these compounds valuable in developing combination therapies for breast cancer .
2.1 Antinociceptive Effects
The compound has been investigated for its antinociceptive properties, particularly in spinal administration contexts. Studies have shown that bifunctional ligands incorporating piperidine structures can exhibit significant pain-relieving effects by acting on multiple opioid receptors. This dual action enhances their therapeutic potential in managing chronic pain conditions .
2.2 Antimicrobial and Anti-inflammatory Activities
Piperidine derivatives are recognized for their broad biological activities, including antimicrobial and anti-inflammatory effects. The presence of the piperidine ring in various compounds has been linked to significant antimicrobial activity against a range of pathogens and anti-inflammatory effects that could be beneficial in treating inflammatory diseases .
Data Tables
Case Studies
Case Study 1: Enhancing Anticancer Therapy
In a study published in the European Journal of Medicinal Chemistry, researchers evaluated the impact of piperidine derivatives on breast cancer cell lines (MDA-MB468, MDA-MB231, MCF7). The results indicated that combining these compounds with Akt inhibitors significantly increased cancer cell death while sparing normal cells from toxicity .
Case Study 2: Pain Management Innovations
Another study focused on spinally administered bifunctional ligands containing piperidine structures demonstrated notable antinociceptive effects in animal models. The findings suggest that these compounds could lead to new treatments for chronic pain without the side effects associated with traditional opioids .
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process involves molecular targets such as the proteasome and various signaling pathways involved in protein degradation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Bulky groups (e.g., t-Boc in 9c) reduce synthetic yields due to steric hindrance .
- Ester vs. Acid : Methyl ester derivatives (e.g., ) exhibit higher lipophilicity but require hydrolysis for activation, unlike the target compound’s ready-to-use carboxylic acid .
Table 2: Comparative Properties
| Property | Target Compound | 9b (4-Cyanophenyl) | 9c (t-Boc) | Cetirizine |
|---|---|---|---|---|
| Molecular Weight | 255.74 | 260.29 | 335.38 | 461.81 |
| Solubility | Moderate (carboxylic acid) | Low (cyano group) | Low (t-Boc hydrophobicity) | High (polar ethoxy chain) |
| Biological Role | PROTAC linker | sEH inhibitor* | sEH inhibitor* | H₁ antagonist |
| Key Application | Protein degradation | Anti-inflammatory | Anti-inflammatory | Allergy relief |
Key Insights :
- Bioactivity : Compounds 9a–9d () inhibit sEH, a target in cardiovascular and inflammatory diseases, whereas the PROTAC linker’s function is mechanistically distinct .
- Solubility : The target compound’s carboxylic acid improves aqueous solubility over ester or hydrophobic derivatives (e.g., 9c), critical for in vivo efficacy .
Biological Activity
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring attached to a phenyl group and an acetic acid moiety. Its synthesis typically involves multi-step organic reactions, including oxidation and substitution processes. The structural features of this compound allow it to interact with various biological targets, making it a candidate for therapeutic development.
Biological Activities
1. Neurological Implications
Research indicates that 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride may influence neurological pathways. It has been studied as a semi-flexible linker in the design of proteolysis-targeting chimeras (PROTACs), which are tools for targeted protein degradation. This mechanism suggests potential applications in neurodegenerative diseases by modulating protein interactions within cells.
2. Enzyme Inhibition
The compound exhibits significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE). A study highlighted that related piperidine derivatives showed improved inhibition of AChE compared to butyrylcholinesterase (BuChE), with some compounds achieving IC50 values as low as 3.3 µM . This positions 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride as a potential lead in developing treatments for conditions like Alzheimer's disease.
3. Anti-inflammatory Properties
Inhibition of soluble epoxide hydrolase (sEH) has been associated with anti-inflammatory effects. Compounds similar to 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride have demonstrated the ability to reduce pain and inflammation through this mechanism .
Case Study 1: PROTAC Development
A study explored the use of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride in developing PROTACs aimed at targeted degradation of specific proteins implicated in cancer. The results indicated that the compound effectively modulated cellular pathways, enhancing the degradation of oncogenic proteins while sparing non-target proteins, thus reducing side effects associated with traditional therapies.
Case Study 2: AChE Inhibition
In a comparative study involving various piperidine derivatives, 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride was shown to possess notable AChE inhibitory activity. The compound's structure allowed it to interact favorably with both the peripheral anionic site (PAS) and catalytic anionic site (CAS) of AChE, which is crucial for its role in cognitive enhancement and neuroprotection .
Comparative Analysis
The following table summarizes the biological activities and key findings related to 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride compared to other piperidine derivatives:
| Compound | Activity | IC50 Value | Mechanism |
|---|---|---|---|
| 2-(4-(Piperidin-4-yl)phenyl)acetic acid HCl | AChE Inhibition | ~3.3 µM | Competitive inhibition at PAS and CAS |
| Compound X1 | Anticancer | Varies by cell line | Induces apoptosis via mitochondrial pathways |
| Compound 4c | AChE Inhibition | 3.3 µM | Similar mechanism as above |
Future Directions
Given its promising biological activity, further research is warranted to explore the full therapeutic potential of 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride. Future studies should focus on:
- In Vivo Efficacy: Assessing the pharmacokinetics and bioavailability in animal models.
- Mechanistic Studies: Elucidating detailed mechanisms of action at the molecular level.
- Clinical Trials: Evaluating safety and efficacy in human subjects for neurological disorders.
Q & A
Q. What analytical techniques resolve discrepancies in crystallographic vs. spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
